[(2,3-difluorophenyl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by the presence of difluorophenyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,3-difluorophenylmethyl precursor, followed by the introduction of the pyrazolyl group through a series of nucleophilic substitution reactions. Common reagents used in these reactions include halogenating agents, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.
Scientific Research Applications
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, altering their activity. The pyrazolyl group can enhance the compound’s binding affinity and specificity, leading to targeted effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,3-dichlorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine
- (2,3-dibromophenyl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(2,3-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Properties
Molecular Formula |
C15H19F2N3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H19F2N3/c1-10(2)14-7-12(20(3)19-14)9-18-8-11-5-4-6-13(16)15(11)17/h4-7,10,18H,8-9H2,1-3H3 |
InChI Key |
PGIQRXWDSAVAKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=C(C(=CC=C2)F)F)C |
Origin of Product |
United States |
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